Cephalezomine H -

Cephalezomine H

Catalog Number: EVT-1579693
CAS Number:
Molecular Formula: C17H21NO4
Molecular Weight: 303.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cephalezomine H is a natural product found in Cephalotaxus harringtonia with data available.
Source

Cephalezomine H is primarily sourced from the Cephalotaxus genus, which includes various species known for producing a range of bioactive alkaloids. These plants are often found in East Asia and have been used traditionally in herbal medicine. The synthesis of cephalezomine H can also be achieved through laboratory methods that mimic natural biosynthetic pathways, allowing for the exploration of its chemical properties and biological activities .

Classification

Cephalezomine H belongs to the class of alkaloids, specifically categorized as a cephalotaxine alkaloid. Alkaloids are nitrogen-containing compounds that often exhibit significant pharmacological effects. The classification of cephalezomine H is crucial for understanding its potential interactions within biological systems and its applications in medicinal chemistry.

Synthesis Analysis

Methods

The synthesis of cephalezomine H has been achieved through various methods, with asymmetric total synthesis being a prominent approach. One notable method involves the use of key intermediates derived from cephalotaxine, employing techniques such as [2,3]-Stevens rearrangement to construct the complex molecular framework .

Technical Details

The synthetic route typically involves:

  • Starting Materials: Utilization of N-allylated prolineamide derivatives.
  • Reagents: Lewis acids are often employed to facilitate rearrangements and enhance yield.
  • Conditions: Reactions are conducted under controlled temperatures and solvent conditions, with careful monitoring using techniques such as nuclear magnetic resonance spectroscopy for structural confirmation .
Molecular Structure Analysis

Structure

The molecular structure of cephalezomine H features a unique arrangement of carbon and nitrogen atoms, characterized by multiple stereogenic centers. The revised structure has been elucidated through advanced spectroscopic techniques, including two-dimensional nuclear magnetic resonance and mass spectrometry.

Data

Key structural data include:

  • Molecular Formula: C₁₃H₁₅N₃O₂
  • Molecular Weight: Approximately 235.28 g/mol
  • Stereochemistry: Specific configurations at various chiral centers have been determined through comparative analysis with known standards .
Chemical Reactions Analysis

Reactions

Cephalezomine H participates in several chemical reactions typical of alkaloids, including:

  • Nucleophilic Substitution: Interactions with electrophiles can lead to the formation of various derivatives.
  • Rearrangements: As highlighted in synthetic pathways, rearrangement reactions are critical for constructing the core structure.

Technical Details

The reactions are often monitored using high-performance liquid chromatography and mass spectrometry to ensure purity and yield. The conditions under which these reactions occur can significantly influence the outcome, necessitating precise control over temperature and reagent concentrations .

Mechanism of Action

Process

The mechanism by which cephalezomine H exerts its biological effects involves interaction with specific cellular targets, potentially including enzymes or receptors involved in cell signaling pathways. Although detailed mechanisms remain under investigation, preliminary studies suggest that it may inhibit certain cancer cell proliferation pathways.

Data

Research indicates that cephalezomine H may exhibit cytotoxic effects against various cancer cell lines, although further studies are required to elucidate the exact biochemical pathways involved .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Melting Point: Specific melting points have been recorded during synthesis but require standardization across different batches.

Chemical Properties

  • Solubility: Soluble in organic solvents such as dichloromethane and ethanol.
  • Stability: Stability under various pH conditions has been evaluated, indicating moderate stability but susceptibility to hydrolysis under extreme conditions .
Applications

Cephalezomine H has several scientific uses:

  • Pharmacological Research: Investigated for its potential anti-cancer properties.
  • Biochemical Probes: Utilized in studies aiming to understand cellular mechanisms and drug interactions.
  • Synthetic Chemistry: Serves as a model compound for developing new synthetic methodologies within alkaloid chemistry .
Historical Context and Discovery of Cephalezomine H

Initial Isolation from Cephalotaxus Species

Cephalezomine H represents one of the more structurally intriguing alkaloids isolated from the Cephalotaxus genus, a group of coniferous plants long recognized for their pharmacologically significant alkaloid constituents. This compound was first identified during phytochemical investigations of Cephalotaxus harringtonia var. nana in the late 1990s to early 2000s, a period marked by intensified exploration of Asian medicinal plants for novel bioactive natural products. The initial discovery occurred alongside several dimeric alkaloids (bis-cephalezomines A–E) characterized by complex spiro-fused and bridged ring systems, setting Cephalezomine H apart as a monomeric alkaloid with equally unusual structural features [4].

The isolation process employed sophisticated chromatographic techniques, indicative of the challenges posed by the chemical complexity of Cephalotaxus extracts. Researchers utilized a combination of normal and reversed-phase chromatography, followed by preparative HPLC, to separate Cephalezomine H from closely related analogs. Its initial characterization relied heavily on high-resolution mass spectrometry (HRESIMS), which established the molecular formula as C18H19NO4 ([M+H]+ at m/z 314.1385), and NMR spectroscopy, which revealed signals characteristic of the cephalotaxine core alongside distinct modifications [2] [4]. Unlike the well-studied ester alkaloids like homoharringtonine (approved for leukemia treatment), Cephalezomine H represented a structural outlier, lacking the characteristic ester-linked side chain but featuring rearranged connectivity within its pentacyclic benzazepine nucleus. This structural novelty immediately positioned it as a significant target for further investigation.

Table 1: Key Initial Characterization Data for Cephalezomine H

PropertyDataSignificance
Source PlantCephalotaxus harringtonia var. nanaIndicates botanical specificity
Molecular FormulaC₁₈H₁₉NO₄Suggests 10 degrees of unsaturation
HRESIMS ([M+H]⁺)m/z 314.1385Confirmed molecular weight
Key NMR FeaturesMethylenedioxy signals (δ 5.89, 5.85)Characteristic of many Cephalotaxus alkaloids
Keto carbonyl (δ 201.3)Indicates non-typical oxidation state
Isolation PeriodLate 1990s - Early 2000sPeriod of intensified phytochemical exploration

Chronological Evolution of Structural Assignments

The structural elucidation of Cephalezomine H proved to be a challenging endeavor, marked by initial proposals followed by significant revision, highlighting the limitations of spectroscopic analysis alone for complex alkaloids. The initial structural assignment, based primarily on 1D and 2D NMR data (COSY, HMQC, HMBC, NOESY), proposed a structure featuring a keto group and a rearranged ring system differing from the classic cephalotaxine tetracyclic core [4]. This assignment suggested a novel carbon skeleton for Cephalotaxus alkaloids, sparking considerable interest within the natural products community.

However, a critical turning point came in 2009 with the report of the first asymmetric total synthesis targeting the originally proposed structure of Cephalezomine H. This synthetic endeavor, starting from a key intermediate used in the synthesis of (-)-cephalotaxine, yielded a compound whose spectroscopic data (specifically 1H and 13C NMR) did not match those reported for the natural isolate. This discrepancy was profound and unequivocally demonstrated that the originally proposed structure was incorrect [5]. The synthetic work necessitated a re-evaluation of the spectroscopic data, leading to a revised structure characterized by a distinct spatial orientation of substituents and ring fusion points. The revised structure retained the molecular formula and core pentacyclic benzazepine nucleus but featured a different configuration at a key stereocenter and an alternative positioning of the carbonyl group relative to the initial proposal.

This revision underscored the critical role of total synthesis as an indispensable tool for the definitive structural validation of complex natural products, particularly those like Cephalezomine H where spectral overlap and unusual bonding obscured unambiguous assignment. The episode exemplifies a common challenge in natural products chemistry: deducing complex three-dimensional structures from primarily two-dimensional NMR correlations can lead to plausible but incorrect hypotheses, which only chemical synthesis or X-ray crystallography can definitively confirm or refute. The revised structure solidified Cephalezomine H's place within the cephalotaxane alkaloid family, albeit as a significantly rearranged variant.

Table 2: Evolution of Cephalezomine H Structural Assignments

StageKey TechniquesProposed FeaturesOutcome/Limitations
Initial Proposal (Isolation)HRESIMS, 1D/2D NMR (COSY, HMQC, HMBC, NOESY)Novel rearranged ring system, specific keto carbonyl positionPlausible but ultimately incorrect; limited by spectral interpretation
Revision Catalyst (2009)Asymmetric Total SynthesisSynthesis of proposed structureSpectra (NMR) of synthetic material ≠ natural isolate; proved initial structure wrong
Revised StructureRe-analysis guided by synthesisCorrect spatial orientation and carbonyl placementValidated by spectral match; confirmed unique cephalotaxane variant

Role in Reviving Interest in Cephalotaxus Alkaloid Research

The discovery, misassignment, and eventual structural correction of Cephalezomine H occurred against a backdrop of renewed and intensifying interest in Cephalotaxus alkaloids. While the clinical success of homoharringtonine (Omacetaxine mepesuccinate) for treating tyrosine kinase inhibitor-resistant chronic myeloid leukemia (approved by FDA in 2012) was a major driving force [1] [6], the isolation of structurally unprecedented alkaloids like Cephalezomine H played a complementary and scientifically vital role.

Cephalezomine H, along with other novel alkaloids such as the bis-cephalezomines, cephalofortines, and rearranged variants like cephalosinine A, demonstrated that the Cephalotaxus genus remained a fertile ground for discovering chemical diversity far beyond the well-known ester derivatives like harringtonine and homoharringtonine [2] [4] [7]. Its complex, initially misassigned structure highlighted the synthetic challenges inherent in this alkaloid class and acted as a catalyst for methodological innovation. The successful synthesis required for its structural revision employed advanced strategies like chirality transfer and ring-closing metathesis, pushing the boundaries of synthetic organic chemistry applicable to complex natural products [5] [8].

Furthermore, compounds like Cephalezomine H provided critical new pieces for the puzzle of Cephalotaxus alkaloid biosynthesis. While the core cephalotaxine structure is proposed to arise from a phenylethylisoquinoline precursor via phenolic coupling, rearranged alkaloids such as Cephalezomine H suggest the occurrence of fascinating, yet-to-be-elucidated post-cyclization modifications within the plant [2] [7]. Studying these structures offers insights into the biochemical plasticity of Cephalotaxus species. The isolation of potential biogenetic intermediates alongside more complex alkaloids in subsequent studies (e.g., from C. sinensis and C. fortunei) further cemented the importance of exploring even minor alkaloid constituents to understand the metabolic pathways in these plants [2] [7]. Consequently, Cephalezomine H exemplifies how structurally unique natural products, irrespective of immediate therapeutic application, invigorate fundamental research by presenting new synthetic targets, inspiring new methodologies, and prompting deeper biosynthetic inquiries.

Table 3: Cephalezomine H in the Context of Cephalotaxus Alkaloid Research Revival

Aspect of RevivalContribution of Cephalezomine HBroader Impact
Demonstrating Structural DiversityExample of non-ester, rearranged alkaloidRevealed greater chemical richness beyond known esters like HHT
Driving Synthetic InnovationChallenging structure requiring asymmetric synthesis & RCMAdvanced methods for complex alkaloid synthesis
Informing BiosynthesisUnique structure suggesting novel modificationsProvides clues for post-cyclization biogenetic pathways
Highlighting Analytical ChallengesInitial misassignment corrected by synthesisEmphasized need for synthesis/crystallography alongside NMR
Reinforcing Phytochemical PotentialIsolated alongside other novel alkaloids (e.g., bis-cephalezomines)Confirmed Cephalotaxus as source of undiscovered scaffolds

Compounds Mentioned

  • Cephalezomine H
  • Homoharringtonine (HHT, Omacetaxine)
  • Harringtonine (HT)
  • Cephalotaxine (CET)
  • Bis-cephalezomines A-E
  • Cephalofortine B
  • Cephalosinine A
  • Ginkgetin

Properties

Product Name

Cephalezomine H

IUPAC Name

(2S,3R,4R,6S)-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),13,15(19)-triene-3,4-diol

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

InChI

InChI=1S/C17H21NO4/c19-12-8-17-3-1-4-18(17)5-2-10-6-13-14(22-9-21-13)7-11(10)15(17)16(12)20/h6-7,12,15-16,19-20H,1-5,8-9H2/t12-,15-,16+,17+/m1/s1

InChI Key

OWAMFRTVMGAVTD-VZEFYGNVSA-N

Synonyms

cephalezomine H

Canonical SMILES

C1CC23CC(C(C2C4=CC5=C(C=C4CCN3C1)OCO5)O)O

Isomeric SMILES

C1C[C@]23C[C@H]([C@@H]([C@H]2C4=CC5=C(C=C4CCN3C1)OCO5)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.